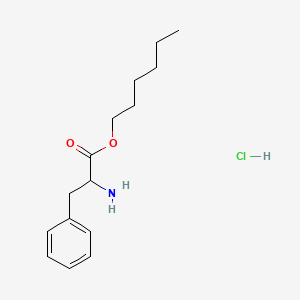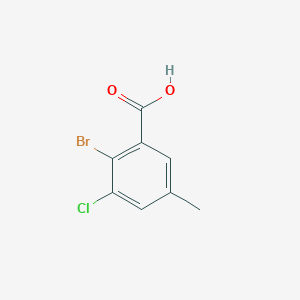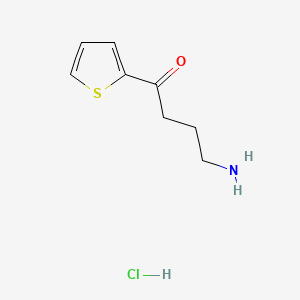![molecular formula C9H20ClNO B13489029 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers, is a chemical compound with a complex structure. It is used in various scientific and industrial applications due to its unique properties. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride involves several steps. One common method includes the reaction of 2-methylcyclohexylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or distillation to isolate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylamino)ethanol
- 2-(ethylamino)ethanol
- Diethanolamine
- Triethanolamine
Uniqueness
Compared to similar compounds, 2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride has unique structural features that influence its reactivity and applications. The presence of the cyclohexyl group and the mixture of diastereomers provide distinct chemical and physical properties that can be advantageous in specific research and industrial contexts.
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
2-[(2-methylcyclohexyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-8-4-2-3-5-9(8)10-6-7-11;/h8-11H,2-7H2,1H3;1H |
InChI Key |
YZEPHYRXTPMCHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13488948.png)

![benzyl N-{4-[(5-cyanopyridin-2-yl)oxy]cyclohexyl}carbamate](/img/structure/B13488954.png)
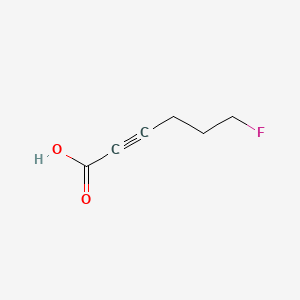

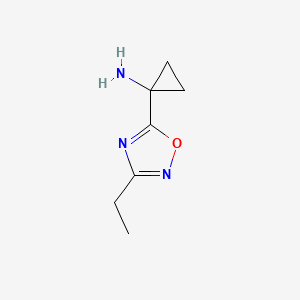
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-4-(trifluoromethyl)benzoic acid](/img/structure/B13488981.png)
